2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride
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Overview
Description
2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is a chemical compound known for its applications in various fields of scientific research. It is characterized by its molecular formula C15H14Cl2N2O2 and a molecular weight of 325.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 2-benzoyl-4-chlorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby affecting neuronal signaling pathways. This modulation can lead to changes in cellular processes and has potential therapeutic effects in various neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide hydrochloride: Similar structure but with a methyl group attached to the nitrogen atom.
2-amino-N-(4-chlorophenyl)acetamide hydrochloride: Lacks the benzoyl group, making it structurally simpler.
Uniqueness
2-Amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate neuronal signaling pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H14Cl2N2O2 |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H13ClN2O2.ClH/c16-11-6-7-13(18-14(19)9-17)12(8-11)15(20)10-4-2-1-3-5-10;/h1-8H,9,17H2,(H,18,19);1H |
InChI Key |
KOHSAYNPKCTZOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN.Cl |
Origin of Product |
United States |
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